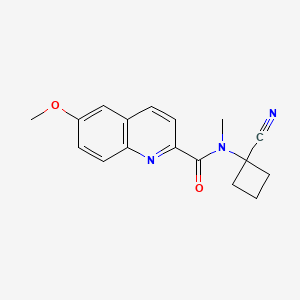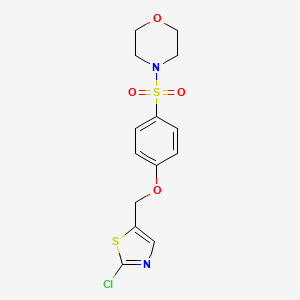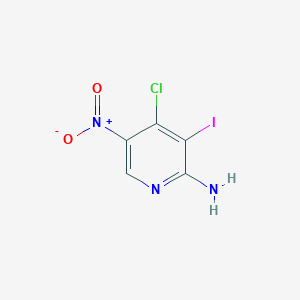![molecular formula C17H17ClN2O4S2 B2611224 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895462-17-6](/img/structure/B2611224.png)
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been studied for their anticancer properties . The presence of the thiophene core in molecules can contribute to the inhibition of tumor cell growth. This particular compound, with its complex structure, may interact with specific proteins or enzymes within cancer cells, leading to cytotoxic effects.
Anti-Inflammatory Applications
Similar to other thiophene-based compounds, such as suprofen, this compound may exhibit anti-inflammatory effects . Its application in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) could be significant, potentially offering an alternative to existing medications with fewer side effects.
Antimicrobial Activity
Thiophene derivatives are known to possess antimicrobial properties . This compound could be used in the synthesis of new antimicrobial agents, which might be effective against resistant strains of bacteria and other pathogens.
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of flexible and wearable electronic devices.
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . This compound could be applied to protect metals and alloys from corrosion, especially in harsh environments, thereby extending the life of these materials.
Anesthetic Applications
Drawing parallels from articaine, a thiophene-based dental anesthetic, this compound might be explored for its potential as a voltage-gated sodium channel blocker . It could lead to the development of new anesthetics with improved efficacy and safety profiles.
Cardiovascular Research: Antihypertensive and Anti-Atherosclerotic Effects
Thiophene derivatives have shown antihypertensive and anti-atherosclerotic effects . Research into this compound could provide insights into new treatments for cardiovascular diseases, focusing on preventing hypertension and atherosclerosis.
Synthesis of Heterocycles
The compound’s structure is conducive to the synthesis of various heterocycles, which are core structures in many pharmaceuticals . It could be used in multicomponent reactions to create novel heterocyclic compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEMTJHWYAOWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate](/img/structure/B2611150.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)




